5-{5-[(E)-(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]-3-(octadecanoylamino)-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid
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Overview
Description
5-[5-[(E)-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)DIAZENYL]-3-(STEAROYLAMINO)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-PHENOXYBENZENESULFONIC ACID is a complex organic compound characterized by its unique structural features It contains multiple functional groups, including pyrazole, diazenyl, stearoylamino, and phenoxybenzenesulfonic acid moieties
Preparation Methods
The synthesis of 5-[5-[(E)-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)DIAZENYL]-3-(STEAROYLAMINO)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-PHENOXYBENZENESULFONIC ACID involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the diazenyl intermediate through diazotization of an aromatic amine with nitrous acid, followed by coupling with a pyrazole derivative. The stearoylamino group is introduced through an amidation reaction, and the final product is obtained by sulfonation of the phenoxybenzene ring .
Chemical Reactions Analysis
5-[5-[(E)-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)DIAZENYL]-3-(STEAROYLAMINO)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-PHENOXYBENZENESULFONIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can break the diazenyl bond, leading to the formation of amines.
Substitution: The phenoxybenzenesulfonic acid moiety can undergo electrophilic substitution reactions, particularly in the presence of strong acids or bases.
Common reagents used in these reactions include sodium nitrite for diazotization, hydrochloric acid for acid-catalyzed reactions, and reducing agents like sodium borohydride for reduction .
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Its structural features make it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 5-[5-[(E)-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)DIAZENYL]-3-(STEAROYLAMINO)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-PHENOXYBENZENESULFONIC ACID involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The stearoylamino group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes .
Comparison with Similar Compounds
Similar compounds include:
5-[(E)-(4-{[2-(dimethylamino)-1-methylethyl]amino}-1-naphthyl)diazenyl]-2,4-pyrimidinediol: This compound shares the diazenyl group but differs in its core structure and functional groups.
(E)-4-[(4,5-dimethylthiazol-2-yl)diazenyl]-2-isopropyl-5-methylphenol: Another diazenyl-containing compound with different substituents and applications.
The uniqueness of 5-[5-[(E)-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)DIAZENYL]-3-(STEAROYLAMINO)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-PHENOXYBENZENESULFONIC ACID lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C38H55N7O5S |
---|---|
Molecular Weight |
722.0 g/mol |
IUPAC Name |
5-[3-[(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]-5-(octadecanoylamino)-3,4-dihydropyrazol-2-yl]-2-phenoxybenzenesulfonic acid |
InChI |
InChI=1S/C38H55N7O5S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-24-37(46)39-35-28-36(42-43-38-29(2)40-41-30(38)3)45(44-35)31-25-26-33(34(27-31)51(47,48)49)50-32-22-19-18-20-23-32/h18-20,22-23,25-27,36H,4-17,21,24,28H2,1-3H3,(H,40,41)(H,39,44,46)(H,47,48,49) |
InChI Key |
GJHKDMBRGNBVRG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC1=NN(C(C1)N=NC2=C(NN=C2C)C)C3=CC(=C(C=C3)OC4=CC=CC=C4)S(=O)(=O)O |
Origin of Product |
United States |
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